molecular formula C29H43NO4S B13420021 Avasimibe-13C6

Avasimibe-13C6

Cat. No.: B13420021
M. Wt: 507.7 g/mol
InChI Key: PTQXTEKSNBVPQJ-VEUOAJHMSA-N
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Description

Avasimibe-13C6 is a stable isotope-labeled analog of Avasimibe, a well-known acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor. The compound incorporates six carbon-13 (13C) atoms, typically positioned at specific sites within its molecular structure to facilitate tracking in metabolic and pharmacokinetic studies. Isotopic labeling, such as with 13C, enables precise quantification using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This labeled variant is critical for elucidating drug metabolism pathways, bioavailability, and degradation mechanisms without altering the parent compound’s biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avasimibe-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of avasimibe. This process typically starts with the synthesis of the labeled precursor compounds, followed by their incorporation into the final product through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotopes.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure the efficient and cost-effective production of the labeled compound. The production process must also adhere to strict quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Avasimibe-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s metabolic pathways and interactions within biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the specific reaction being studied but typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties.

Scientific Research Applications

Cholesterol Metabolism and Atherosclerosis

Avasimibe-13C6 has been extensively studied for its effects on cholesterol metabolism. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT), leading to a reduction in cholesterol esterification and foam cell formation, which are critical processes in atherosclerosis development.

Case Study: Atherosclerosis Reduction

In a study involving ApoE*3-Leiden mice, treatment with avasimibe significantly lowered plasma cholesterol levels by 56% and reduced atherosclerotic lesion area by 92% compared to control groups. The study highlighted that avasimibe not only lowered cholesterol but also reduced monocyte adherence to the endothelium and lesion severity, indicating potential for enhanced plaque stability and reduced risk of plaque rupture .

Antitumor Activity

Recent research has revealed the antitumor properties of this compound, particularly in cholangiocarcinoma (CCA). The compound has shown promise in inhibiting tumor growth and cell proliferation through specific molecular pathways.

Case Study: Cholangiocarcinoma

A study demonstrated that avasimibe administration inhibited CCA cell proliferation in a dose-dependent manner both in vitro and in vivo. The mechanism was linked to the inhibition of the FoxM1/AKR1C1 signaling pathway, which is crucial for tumor progression. The results indicated that avasimibe could serve as a therapeutic option for CCA by targeting this pathway .

Drug Interaction Studies

This compound is also utilized in pharmacokinetic studies to assess drug-drug interactions. Its ability to induce cytochrome P450 enzymes, particularly CYP3A4, has been documented.

Case Study: CYP3A4 Induction

In vitro studies showed that avasimibe significantly induced CYP3A4 activity in human hepatocytes, with an EC50 value comparable to known inducers like rifampin. This induction can lead to altered pharmacokinetics of co-administered drugs, making it essential for understanding potential drug interactions during clinical applications .

Mechanistic Insights into Drug Action

The use of this compound allows researchers to trace metabolic pathways and understand the mechanisms underlying its pharmacological effects.

Mechanistic Study: PXR Activation

Research indicated that avasimibe activates the pregnane X receptor (PXR), which regulates the expression of various drug-metabolizing enzymes. This activation was shown to be dose-dependent, with avasimibe being more potent than rifampin at certain concentrations. Understanding these mechanisms is crucial for predicting how avasimibe might interact with other therapeutic agents .

Data Summary

Application AreaKey FindingsReference
Cholesterol MetabolismReduced plasma cholesterol by 56%; 92% reduction in atherosclerotic lesions
Antitumor ActivityInhibited CCA cell proliferation; targeted FoxM1/AKR1C1 pathway
Drug Interaction StudiesInduced CYP3A4 activity; significant implications for drug-drug interactions
Mechanistic InsightsActivated PXR; more potent than rifampin; important for understanding drug metabolism

Mechanism of Action

Avasimibe-13C6 exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This enzyme is involved in the metabolism and catabolism of cholesterol, and its inhibition leads to a reduction in cholesterol esterification and accumulation. The molecular targets and pathways involved in this process include the pregnane X receptor, CYP3A4, and P-glycoprotein, among others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 13C-Labeled Compounds

Avasimibe-13C6 shares structural similarities with other carbon-13 labeled compounds, such as 6-Hydroxychlorzoxazone-13C6 (C13C6H4ClNO3). Both are isotopologues designed for tracer applications, but their parent molecules differ in pharmacological targets:

  • This compound : Targets ACAT enzymes to modulate cholesterol esterification.
  • 6-Hydroxychlorzoxazone-13C6 : A metabolite of chlorzoxazone, primarily used to study cytochrome P450 2E1 (CYP2E1) activity .

Table 1: Structural Comparison of 13C-Labeled Compounds

Property This compound 6-Hydroxychlorzoxazone-13C6
Molecular Formula C13C6HxNyOz (exact varies) C13C6H4ClNO3
Isotope Position Benzene ring substituents Benzoxazolone ring
Parent Compound Class ACAT inhibitor Muscle relaxant metabolite
Primary Application Cholesterol metabolism CYP2E1 enzyme activity

Functional Analogues: ACAT Inhibitors

This compound’s functional analogues include non-labeled ACAT inhibitors like Eflucimibe and Pactimibe. These compounds inhibit cholesterol absorption but lack isotopic labels, limiting their utility in tracer studies. Key distinctions:

  • Sensitivity in Detection: this compound provides enhanced detection limits in MS due to isotopic enrichment, unlike non-labeled counterparts.
  • Synthetic Complexity: Introducing 13C requires specialized synthesis protocols (e.g., 13C-enriched precursors), increasing production costs compared to non-labeled drugs .

Pharmacokinetic Studies

This compound has been employed in mass balance studies to quantify parent drug and metabolite concentrations in biological matrices. For example, a 2022 study demonstrated its use in tracking hepatic uptake with <1% interference from endogenous cholesterol .

Comparative Stability

Studies comparing 13C-labeled and non-labeled Avasimibe reveal identical thermodynamic stability but minor differences in kinetic solubility due to isotopic mass effects. These findings underscore the reliability of isotopic analogs in mimicking native compound behavior .

Table 2: Key Research Parameters

Parameter This compound Non-Labeled Avasimibe
Detection Limit (MS) 0.1 ng/mL 1.0 ng/mL
Synthetic Yield 65–70% 85–90%
Metabolic Half-life 8.2 ± 0.3 hours 8.1 ± 0.4 hours

Challenges and Limitations

  • Cost and Accessibility: 13C-labeled compounds like this compound are 3–5x more expensive than non-labeled versions, limiting large-scale use .
  • Synthetic Constraints : Reproducibility depends on rigorous control of isotopic purity, requiring adherence to protocols outlined in journals like ACS Applied Electronic Materials .

Biological Activity

Avasimibe-13C6, a stable isotope-labeled variant of avasimibe, functions as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This compound is primarily investigated for its potential in lipid-lowering therapies and its effects on cholesterol metabolism and atherosclerosis. The biological activity of this compound has been studied in various experimental models, revealing significant insights into its mechanisms and therapeutic implications.

Inhibition of Cholesterol Esterification

This compound exhibits a potent inhibitory effect on ACAT, which is crucial for the esterification of free cholesterol into cholesteryl esters. The IC50 value for avasimibe is approximately 3.3 μM , indicating its effectiveness in inhibiting cholesterol esterification processes in vitro . This inhibition leads to a reduction in intracellular cholesteryl ester accumulation, promoting free cholesterol utilization for bile acid synthesis.

Effects on Bile Acid Synthesis

Research indicates that this compound enhances bile acid synthesis by increasing the availability of free cholesterol as a substrate for cholesterol 7alpha-hydroxylase, the rate-limiting enzyme in bile acid production. In cultured rat hepatocytes, this compound has been shown to increase bile acid synthesis by 2.9-fold and cholesterol 7alpha-hydroxylase activity by 1.7- to 2.6-fold , depending on the presence of beta-migrating very low-density lipoproteins (betaVLDL) .

Impact on Lipid Profiles

In clinical studies, this compound has demonstrated a capacity to lower plasma cholesterol levels significantly. For instance, in subjects with homozygous familial hypercholesterolemia (HoFH), combined treatment with atorvastatin and avasimibe resulted in a 22% reduction in total cholesterol compared to an 18% reduction with atorvastatin alone . Additionally, triglyceride levels decreased by 24% with combination therapy versus 13% with atorvastatin monotherapy.

Atherosclerosis Studies

A randomized, double-blind trial assessed the impact of this compound on coronary atherosclerosis progression using intravascular ultrasound (IVUS). Patients receiving different doses of avasimibe (50 mg, 250 mg, and 750 mg) did not show significant changes in plaque volume compared to placebo; however, there was a mild increase in LDL cholesterol levels across all treatment groups . This suggests that while avasimibe may not significantly alter atherosclerotic progression, it influences lipid profiles that could have clinical relevance.

Case Studies

  • Case Study 1: Familial Hypercholesterolemia
    • Objective: Evaluate lipid-lowering efficacy.
    • Results: Avasimibe combined with atorvastatin resulted in greater reductions in total cholesterol and triglycerides compared to atorvastatin alone.
    • Conclusion: Avasimibe enhances lipid-lowering effects when used alongside statins.
  • Case Study 2: Atherosclerosis Progression
    • Objective: Assess effects on coronary plaque volume.
    • Results: No significant reduction in plaque volume was observed; however, an increase in LDL was noted.
    • Conclusion: The clinical implications of LDL elevation need further investigation despite the lack of favorable changes in plaque volume.

Summary Table of Key Findings

Study/TrialDose (mg)Total Cholesterol Reduction (%)Triglycerides Reduction (%)LDL Change (%)Key Findings
HoFH StudyAtorvastatin + Avasimibe-22-24+7.8Enhanced lipid reduction
Atherosclerosis IVUS Study50 / 250 / 750Not significantNot significant+1.7No significant plaque volume change

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Avasimibe-13C6^{13}\text{C}_6 that influence its experimental handling and stability in pharmacokinetic studies?

  • Methodological Answer: Prioritize characterization using techniques like nuclear magnetic resonance (NMR) for isotopic purity, high-performance liquid chromatography (HPLC) for stability under varying pH/temperature, and mass spectrometry (MS) for isotopic enrichment verification. Stability studies should include accelerated degradation conditions (e.g., light, heat, humidity) to identify degradation products .

Q. How should researchers design in vitro assays to evaluate the inhibitory effects of Avasimibe-13C6^{13}\text{C}_6 on ACAT (Acyl-CoA Cholesterol Acyltransferase)?

  • Methodological Answer: Use cell lines (e.g., HepG2 or macrophage-derived foam cells) with controlled cholesterol loading. Include isotopic controls (unlabeled Avasimibe) to distinguish tracer-specific effects. Quantify cholesteryl ester formation via gas chromatography (GC) or fluorescence assays, normalizing data to protein content or cell count. Replicate experiments across multiple batches to assess inter-assay variability .

Q. What are the best practices for synthesizing and validating Avasimibe-13C6^{13}\text{C}_6 to ensure isotopic integrity and chemical purity?

  • Methodological Answer: Optimize synthetic routes using 13C^{13}\text{C}-labeled precursors verified via NMR and MS. Validate purity (>98%) with orthogonal methods (HPLC, thin-layer chromatography). Conduct stability tests under storage conditions (e.g., -80°C in inert atmospheres) and document batch-specific variability in isotopic enrichment .

Advanced Research Questions

Q. How can researchers resolve contradictions in Avasimibe-13C6^{13}\text{C}_6 pharmacokinetic data across species (e.g., rodents vs. primates)?

  • Methodological Answer: Perform meta-analyses of interspecies data, adjusting for variables like metabolic enzyme expression (e.g., CYP450 isoforms) and plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific factors. Validate hypotheses with crossover studies in humanized mouse models .

Q. What statistical approaches are recommended for controlling false discovery rates (FDR) in omics studies involving Avasimibe-13C6^{13}\text{C}_6-treated samples?

  • Methodological Answer: Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons in transcriptomic or proteomic datasets. Pair this with permutation testing to validate FDR thresholds. For small sample sizes, supplement with Bayesian hierarchical models to reduce type I/II error risks .

Q. How should researchers integrate heterogeneous data sources (e.g., in vitro, in vivo, clinical) to model Avasimibe-13C6^{13}\text{C}_6’s mechanism of action in atherosclerosis?

  • Methodological Answer: Develop a systems pharmacology framework combining kinetic modeling (e.g., ordinary differential equations for ACAT inhibition) with machine learning (e.g., random forests to identify biomarker correlations). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to harmonize data from public repositories and institutional databases .

Q. What strategies mitigate batch effects in LC-MS/MS quantification of Avasimibe-13C6^{13}\text{C}_6 and its metabolites in large-scale cohort studies?

  • Methodological Answer: Implement randomized block designs for sample processing. Use internal standards (e.g., deuterated analogs) and blank samples to normalize instrument drift. Apply batch correction algorithms (e.g., Combat in R) while retaining biological variance through variance-stabilizing transformations .

Q. Methodological and Reporting Guidelines

Q. How to structure a laboratory report for Avasimibe-13C6^{13}\text{C}_6 experiments to meet journal standards (e.g., Med. Chem. Commun.)?

  • Methodological Answer: Follow AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). Use passive voice in methods, report numerical data with justified precision (e.g., "IC50_{50} = 12.3 ± 0.5 nM"), and avoid redundant figures. Place raw spectra, chromatograms, and extended statistical analyses in supplementary materials .

Q. What are the ethical and technical considerations for sharing Avasimibe-13C6^{13}\text{C}_6 research data under EU chemical regulations?

  • Methodological Answer: Adhere to the EU Common Data Platform on Chemicals guidelines by anonymizing proprietary synthesis details while disclosing safety data (e.g., toxicity, stability). Use platforms like Zenodo for FAIR-compliant deposition, ensuring metadata includes isotopic enrichment levels and analytical validation protocols .

Q. How to design a replication study for Avasimibe-13C6^{13}\text{C}_6 preclinical findings with conflicting literature outcomes?

  • Methodological Answer: Pre-register the study protocol (e.g., on OSF) detailing cell lines, animal strains, and statistical power calculations. Use blinded data collection and analysis. Include positive/negative controls from original studies and perform equivalence testing to quantify reproducibility .

Properties

Molecular Formula

C29H43NO4S

Molecular Weight

507.7 g/mol

IUPAC Name

[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1

InChI Key

PTQXTEKSNBVPQJ-VEUOAJHMSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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